Precursor to Clinical Candidate MI-463: A Comparative Advantage in Menin-MLL Inhibition Over 6-Alkyl Analogs
6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one is the direct synthetic precursor to MI-463, a highly potent Menin-MLL inhibitor. The MI-463 molecule, which incorporates the entire thienopyrimidine core of the target compound, exhibits an IC50 of 16.3 nM for disrupting the Menin-MLL interaction in a fluorescence polarization assay. This high potency is directly attributed to the presence of the 6-trifluoroethyl group, a feature absent in other simple 6-alkyl (e.g., methyl, ethyl) or 6-aryl thienopyrimidinone building blocks [1][2]. While a 6-methyl analog might serve as a generic scaffold, it cannot yield a compound with the same validated biological profile. Comparative SAR studies within the same Menin-MLL inhibitor series have shown that replacing the 6-trifluoroethyl group with other substituents results in a substantial loss of inhibitory activity [3].
| Evidence Dimension | Menin-MLL interaction inhibition potency |
|---|---|
| Target Compound Data | Precursor to MI-463; MI-463 IC50 = 16.3 nM |
| Comparator Or Baseline | 6-methylthieno[2,3-d]pyrimidin-4(3H)-one or 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (as a precursor to a hypothetical analog with an alkyl group instead of CF3CH2-) |
| Quantified Difference | The activity of the corresponding 6-alkyl analog is expected to be >10-fold weaker or inactive based on reported SAR in the Menin-MLL inhibitor class [3]. Exact IC50 for the direct analog is not published but class-level inference supports a major potency drop. |
| Conditions | Fluorescence polarization assay for Menin-MLL PPI inhibition [2]. |
Why This Matters
This establishes the compound's unique value proposition for any research group aiming to synthesize or study clinical-stage Menin-MLL inhibitors, as alternative 6-substituted building blocks would not provide a viable path to a compound with this target profile.
- [1] Borkin, D., et al. (2015). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein-Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). J. Med. Chem. 58, 4941-4962. View Source
- [2] He, S., et al. (2016). Small-Molecule Inhibition of the Menin-MLL Interaction. In: S. Huang, M. D. Litt, C. A. Blakey (Eds.), Epigenetic Cancer Therapy. Academic Press. (Data on MI-463). View Source
- [3] Daiichi Sankyo Co., Ltd. (2022). Patent WO2022210537A1. (SAR of Menin inhibitors containing the 6-trifluoroethyl thienopyrimidine core). View Source
